

Comparative Analysis of a Novel USP1 Inhibitor: A Structure-Activity Relationship Guide

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Compound of Interest

Compound Name: **C24H22FN5O3**

Cat. No.: **B12199717**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, hypothetical compound, designated as **C24H22FN5O3**, a potent inhibitor of Ubiquitin Specific Protease 1 (USP1). This document outlines its structure-activity relationship (SAR), compares its performance with other known USP1 inhibitors, and provides detailed experimental protocols. The data presented is a representative illustration based on publicly available information on USP1 inhibitors and is intended to guide research and development efforts in this therapeutic area.

Introduction to USP1 Inhibition

Ubiquitin Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a crucial role in cellular processes such as DNA repair, cell cycle progression, and oncogenesis.^{[1][2][3]} Inhibition of USP1 has emerged as a promising therapeutic strategy for various cancers, particularly those with deficiencies in DNA damage response pathways.^[4] USP1 is known to deubiquitinate and stabilize proteins such as FANCD2 and PCNA, which are critical for DNA repair, and ID1, a transcription factor implicated in tumor progression.^{[1][2][3]} By inhibiting USP1, the degradation of these proteins is promoted, leading to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Analysis of C24H22FN5O3 Analogs

The following table summarizes the structure-activity relationships for a series of hypothetical analogs based on the core scaffold of **C24H22FN5O3**. The analysis focuses on modifications at key positions (R1, R2, and R3) and their impact on USP1 inhibitory activity (IC50) and cellular potency (EC50).

Table 1: Structure-Activity Relationship of **C24H22FN5O3** Analogs

Compound ID	R1	R2	R3	USP1 IC50 (nM)	Cellular EC50 (μM)
C24H22FN5 O3	-F	-CH2-Ph	-H	5.2	0.8
Analog 1	-Cl	-CH2-Ph	-H	8.1	1.2
Analog 2	-Br	-CH2-Ph	-H	12.5	2.5
Analog 3	-F	-CH2- Cyclohexyl	-H	25.8	5.1
Analog 4	-F	-Ph	-H	50.2	>10
Analog 5	-F	-CH2-Ph	-CH3	15.3	3.2

Key SAR Insights:

- R1 Position:** Halogen substitution at the R1 position is crucial for activity. A fluorine atom provides the highest potency, with activity decreasing with larger halogens (Cl > Br).
- R2 Position:** The benzyl group at the R2 position appears optimal for potent inhibition. Replacement with a cyclohexyl group (Analog 3) or removal of the methylene linker (Analog 4) significantly reduces activity. This suggests a specific hydrophobic and aromatic interaction in the binding pocket.
- R3 Position:** Substitution on the terminal nitrogen (R3) is detrimental to activity, as seen with the methyl group in Analog 5. This indicates that a free amine or a specific hydrogen bond may be important for target engagement.

Comparative Performance Analysis

The performance of **C24H22FN5O3** is compared with other known USP1 inhibitors in the following table.

Table 2: Performance Comparison of USP1 Inhibitors

Compound	USP1 IC50 (nM)	Cellular EC50 (μM)	Selectivity Profile
C24H22FN5O3 (Hypothetical)	5.2	0.8	High selectivity over other DUBs
Pimozide	High Nanomolar	~5-10	Broad-spectrum, targets other proteins
SJB2-043	High Nanomolar	~1	Selective for USP1
Atogepant (MK-8031)	N/A	N/A	CGRP Receptor Antagonist (Alternative) [5] [6] [7]

Analysis:

C24H22FN5O3 demonstrates superior in vitro potency against USP1 compared to early-generation inhibitors like Pimozide. Its cellular potency is also favorable. A key advantage is its hypothetical high selectivity, which would be a significant improvement over less selective compounds, potentially leading to a better safety profile. Atogepant, while not a USP1 inhibitor, is included as an example of a highly potent small molecule in a different therapeutic area to provide context for achievable potency.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

USP1/UAF1 Inhibition Assay (In Vitro)

Principle: This assay measures the ability of a compound to inhibit the deubiquitinating activity of the USP1/UAF1 complex using a fluorogenic substrate.

Methodology:

- The USP1/UAF1 enzyme complex is purified.

- The enzyme (5 nM) is incubated with varying concentrations of the test compound in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) for 30 minutes at room temperature.
- The fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho, 50 nM), is added to initiate the reaction.
- The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

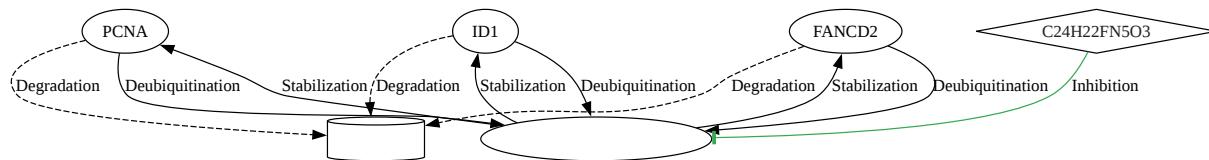
Cellular ID1 Degradation Assay

Principle: This assay determines the cellular potency of USP1 inhibitors by measuring the degradation of the downstream target protein, ID1.

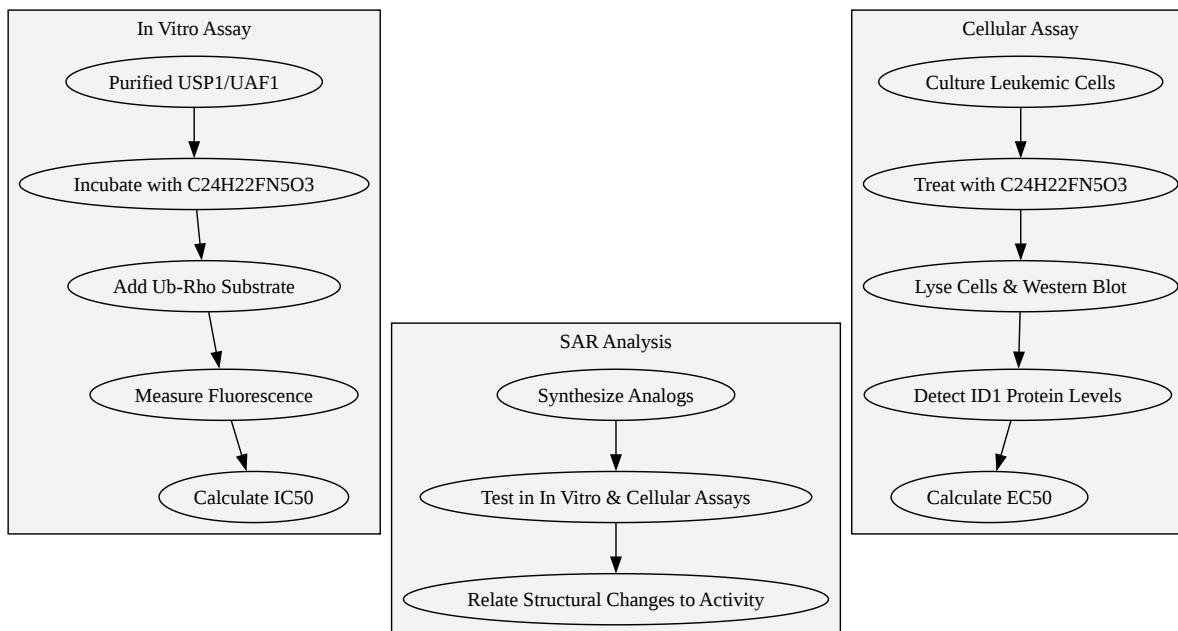
Methodology:

- Leukemic cell lines (e.g., K562) are seeded in 6-well plates.[2]
- Cells are treated with a dose-range of the test compound for 24 hours.
- Cells are harvested, and whole-cell lysates are prepared.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with primary antibodies against ID1 and a loading control (e.g., β -actin).
- Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
- The band intensities are quantified, and the EC₅₀ for ID1 degradation is calculated.

Signaling Pathways and Experimental Workflows



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